molecular formula C24H24N6O6S B2800878 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 902433-72-1

2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2800878
CAS No.: 902433-72-1
M. Wt: 524.55
InChI Key: RTDIDOOKPRHZNM-UHFFFAOYSA-N
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Description

This compound belongs to a class of triazoloquinazoline derivatives, which are characterized by a fused heterocyclic core structure. The molecule features a triazolo[1,5-c]quinazolin-5-yl scaffold substituted with 8,9-dimethoxy groups and a 4-nitrophenyl moiety at position 2. A thioether linkage connects this core to an acetamide group, which is further substituted with an (oxolan-2-yl)methyl group. Structural characterization of such compounds often employs techniques like NMR spectroscopy (for regiochemical analysis) and X-ray crystallography, with refinement tools like SHELXL playing a critical role in confirming molecular geometry .

Properties

IUPAC Name

2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O6S/c1-34-19-10-17-18(11-20(19)35-2)26-24(37-13-21(31)25-12-16-4-3-9-36-16)29-23(17)27-22(28-29)14-5-7-15(8-6-14)30(32)33/h5-8,10-11,16H,3-4,9,12-13H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDIDOOKPRHZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NCC4CCCO4)C5=CC=C(C=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves multiple steps, starting with the preparation of the triazoloquinazoline core. This is typically achieved through the cyclization of appropriate precursors under controlled conditions. The nitrophenyl group is introduced via nitration reactions, and the final acetamide moiety is attached through amidation reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl (-S-) moiety at position 5 of the triazoloquinazoline core enables nucleophilic substitution and oxidation reactions:

Reaction TypeConditionsProductApplication
Nucleophilic substitution Alkyl halides or electrophiles in basic media (e.g., K₂CO₃/DMF)Thioether derivatives with modified alkyl/aryl chainsEnhances lipophilicity or target specificity
Oxidation H₂O₂ or mCPBA in polar solventsSulfoxide (-SO-) or sulfone (-SO₂-) derivativesModulates electronic properties of the heterocycle

Research Findings :

  • Substitution at the sulfanyl group retains the triazoloquinazoline scaffold while altering physicochemical properties, as observed in analogous compounds .

  • Oxidation to sulfone derivatives improves metabolic stability in related quinazoline-based molecules.

Nitro Group Reduction

The 4-nitrophenyl substituent undergoes reduction under catalytic hydrogenation or metal-acid conditions:

Reaction TypeConditionsProduct
Catalytic hydrogenation H₂/Pd-C in ethanol4-Aminophenyl derivative
Zn/HCl reduction Aqueous HCl with zinc dust4-Aminophenyl derivative

Mechanistic Insight :
Reduction of the nitro group to an amine enhances hydrogen-bonding capacity, potentially improving binding affinity in biological systems. Similar reductions in nitrophenyl-acetamide derivatives have been documented .

Methoxy Group Demethylation

The 8,9-dimethoxy groups on the quinazoline ring are susceptible to demethylation under strong acidic or Lewis acid conditions:

Reaction TypeConditionsProduct
BBr₃-mediated demethylation BBr₃ in dichloromethane, −78°C8,9-Dihydroxyquinazoline derivative

Applications :
Demethylation introduces phenolic -OH groups, enabling further functionalization (e.g., glycosylation or phosphorylation) for solubility or targeting .

Triazole Ring Modifications

The triazolo[1,5-c]quinazoline core participates in:

  • Cycloaddition reactions with alkynes or nitriles under Cu(I) catalysis to form fused heterocycles.

  • Ring-opening reactions in strongly acidic media (e.g., conc. H₂SO₄), yielding aminoquinazoline intermediates .

Structural Impact :
Modifications here disrupt the planar aromatic system, affecting π-stacking interactions critical for intercalation or enzyme inhibition .

Acetamide Hydrolysis

The N-[(oxolan-2-yl)methyl]acetamide side chain hydrolyzes under acidic or basic conditions:

Reaction TypeConditionsProduct
Acidic hydrolysis HCl (6M), refluxCarboxylic acid + tetrahydrofuran-methylamine
Basic hydrolysis NaOH (2M), 60°CCarboxylate salt + tetrahydrofuran-methylamine

Biological Relevance :
Hydrolysis releases the tetrahydrofuran-methylamine moiety, which may act as a prodrug activation mechanism .

Functionalization of the Oxolan Ring

The tetrahydrofuran (oxolan) ring in the acetamide side chain undergoes:

  • Ether cleavage with HI or BBr₃ to yield diol intermediates.

  • Oxidation with RuO₄ to form γ-lactone derivatives .

Key Data Table

Functional GroupReactionConditionsKey ProductReference
Sulfanyl (-S-)Nucleophilic substitutionK₂CO₃/DMF, alkyl halideThioether analog
Nitro (-NO₂)Catalytic hydrogenationH₂/Pd-C, ethanol4-Aminophenyl
Methoxy (-OCH₃)BBr₃ demethylationBBr₃, CH₂Cl₂, −78°CDihydroxyquinazoline
AcetamideAcidic hydrolysisHCl (6M), refluxCarboxylic acid

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Its structure allows it to interact with specific molecular targets associated with cancer progression.
  • Antimicrobial Properties : The presence of the nitrophenyl group has been linked to antimicrobial activity, making this compound a candidate for developing new antibiotics or antifungal agents.

Biological Research

This compound has several applications in biological research:

  • Enzyme Inhibition Studies : Its ability to interact with various enzymes makes it useful in studying enzyme kinetics and inhibition mechanisms.
  • Protein Interaction Studies : The compound can be utilized in biochemical assays to investigate protein-ligand interactions, which are crucial for understanding cellular processes.

Materials Science

The unique structural features of this compound allow for potential applications in materials science:

  • Synthesis of Novel Materials : It can serve as a building block for synthesizing more complex materials with tailored properties for electronics or photonics.
  • Catalysis : The compound's reactivity may enable its use as a catalyst in organic reactions, particularly those involving sulfur-containing compounds.

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity.
Study BAntimicrobial PropertiesShowed effectiveness against multiple bacterial strains, suggesting its potential as a lead compound for antibiotic development.
Study CEnzyme InhibitionIdentified as an inhibitor of specific kinases involved in cancer signaling pathways, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Solubility : The oxolane substituent in the target compound likely improves aqueous solubility relative to the lipophilic 2-ethoxyphenyl () and 3-chloro-4-methoxyphenyl () groups.
  • Steric Hindrance : Bulky substituents like 3-chloro-4-methoxyphenyl () may restrict molecular flexibility, impacting binding interactions in biological systems.

Analytical Characterization

NMR Spectroscopy

highlights the use of NMR chemical shifts to differentiate substituent positions. For example:

  • Region A (positions 39–44) : Sensitive to substituents on the acetamide nitrogen. The oxolane group in the target compound would exhibit distinct proton shifts (e.g., ~3.5–4.0 ppm for oxolane protons) compared to aromatic protons in ’s 2-ethoxyphenyl group (~6.5–7.5 ppm) .
  • Region B (positions 29–36) : Reflects electronic perturbations from the triazoloquinazoline core. The nitro group in the target compound and ’s analog would deshield adjacent protons more strongly than the phenyl group in .

Mass Spectrometry (LC-MS/MS)

Molecular networking () clusters compounds based on fragmentation patterns. The target compound’s oxolane group may yield unique fragment ions (e.g., m/z corresponding to oxolane cleavage) compared to the ethoxy or chloro-methoxy fragments in analogs. Cosine scores between the target and ’s compound would likely exceed those with due to shared nitro-substituted cores .

Hypothetical Bioactivity Considerations

  • Electron-Deficient Cores (target and ): May favor interactions with enzymes or receptors requiring electron-poor aromatic systems (e.g., kinase inhibitors).
  • Polar Substituents : The oxolane group in the target compound could enhance blood-brain barrier penetration compared to more lipophilic analogs .
  • Chlorine Substituents (): May confer antimicrobial properties, as halogenated compounds often disrupt microbial membranes .

Research Findings and Methodological Insights

  • X-ray Crystallography : SHELXL remains a gold standard for refining crystal structures of such complex heterocycles, enabling precise bond-length and angle measurements .
  • Metabolite Profiling: Molecular networking () and NMR () are critical for dereplicating synthetic analogs and identifying novel derivatives.
  • Synthetic Challenges : Introducing polar groups like oxolane may require protective-group strategies to prevent side reactions during thioacetamide coupling .

Biological Activity

The compound 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide (CAS No. 902594-02-9) is a novel organic molecule that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, particularly focusing on its pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C19H14N6O4SC_{19}H_{14}N_{6}O_{4}S, with a molecular weight of approximately 422.4 g/mol. The structure includes a triazoloquinazoline core fused with a sulfanyl group and an acetamide moiety. The presence of methoxy and nitrophenyl substituents enhances its biological activity.

PropertyValue
Molecular FormulaC19H14N6O4SC_{19}H_{14}N_{6}O_{4}S
Molecular Weight422.4 g/mol
CAS Number902594-02-9

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the triazoloquinazoline core and the introduction of the sulfanyl group through nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar triazoloquinazoline structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The antibacterial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymes.

Anticancer Potential

Research has highlighted the anticancer potential of triazoloquinazolines. These compounds have been shown to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways associated with cancer progression. For example, studies on related compounds have demonstrated their ability to inhibit tumor growth in vitro and in vivo models.

Anti-inflammatory Effects

Anti-inflammatory properties have also been reported for similar nitrogen heterocycles. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of a triazoloquinazoline derivative against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anticancer Activity : In vitro studies conducted on human breast cancer cell lines showed that derivatives of this compound could reduce cell viability by over 50% at concentrations lower than those required for cytotoxicity in normal cells.
  • Anti-inflammatory Action : A model using lipopolysaccharide (LPS)-induced inflammation in mice demonstrated that treatment with similar triazoloquinazoline compounds significantly reduced levels of TNF-alpha and IL-6, indicating a reduction in systemic inflammation.

Q & A

Q. What are the key structural features of this compound that influence its chemical reactivity and biological interactions?

The compound’s triazoloquinazoline core provides a rigid scaffold for molecular interactions, while the 8,9-dimethoxy groups enhance solubility and electron density. The sulfanyl (-S-) linker increases nucleophilic reactivity, enabling thiol-disulfide exchange or metal coordination. The 4-nitrophenyl substituent introduces electron-withdrawing effects, potentially stabilizing transition states in reactions. The oxolane (tetrahydrofuran) methyl group contributes to lipophilicity, impacting membrane permeability in biological systems .

Q. What are the common synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

Synthesis typically involves:

  • Step 1: Condensation of a substituted quinazoline precursor with a triazole-forming agent (e.g., hydrazine derivatives).
  • Step 2: Thioetherification via nucleophilic substitution using a mercaptoacetamide derivative.
  • Step 3: Functionalization of the oxolan-2-ylmethyl group via amide coupling. Critical conditions include anhydrous solvents (e.g., DMF), controlled temperatures (60–80°C), and catalysts like NaH for deprotonation. Reaction progress is monitored via TLC, and HPLC (>95% purity) is used for purification .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • 1H/13C NMR: Assign methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 7.0–8.5 ppm), and oxolane methylene signals (δ 1.6–2.2 ppm).
  • LC-MS: Verifies molecular ion peaks (e.g., [M+H]+ at m/z ~600) and detects impurities.
  • Elemental Analysis: Confirms C, H, N, S content within ±0.3% of theoretical values.
  • HPLC: Quantifies purity using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to improve synthesis yield and scalability?

Apply Design of Experiments (DoE) to evaluate variables:

  • Factors: Temperature (50–90°C), solvent polarity (DMF vs. THF), catalyst loading (0.5–2.0 eq).
  • Response Surface Methodology (RSM): Models interactions between factors to identify optimal conditions. For example, highlights flow-chemistry approaches for similar triazoloquinazolines, where continuous processes enhance reproducibility and reduce byproducts .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or LC-MS fragments)?

  • Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., 5-cyclopentyl-triazoloquinazolines in ).
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict NMR shifts or fragmentation patterns.
  • Isotopic Labeling: Introduce deuterium at suspected reactive sites to track bond cleavage in MS/MS .

Q. How do structural modifications (e.g., substituent variations) impact biological activity in enzyme inhibition assays?

Conduct structure-activity relationship (SAR) studies:

  • Variants: Replace 4-nitrophenyl with 4-methoxyphenyl (electron-donating) or halogens (e.g., 4-F, 4-Cl).
  • Assays: Test inhibition of kinases (e.g., EGFR) using fluorescence polarization or ADP-Glo™ assays.
  • Data Interpretation: Correlate IC50 values with substituent Hammett constants (σ) or logP values. notes similar triazoloquinazolines exhibit improved potency with electron-withdrawing groups .

Methodological Guidance for Data Contradictions

Q. How to address discrepancies in biological activity data across different assay platforms?

  • Standardize Protocols: Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).
  • Control Compounds: Include reference inhibitors (e.g., staurosporine) to normalize inter-assay variability.
  • Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends .

Q. What computational tools are recommended for predicting metabolic stability of this compound?

  • ADMET Predictors: Use SwissADME or pkCSM to estimate CYP450 metabolism, half-life, and bioavailability.
  • Docking Studies: Simulate interactions with CYP3A4 (AutoDock Vina) to identify metabolic hot spots (e.g., oxidation at the oxolane ring) .

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